molecular formula C13H13NO B1360227 5-Phenyl-o-anisidine CAS No. 39811-17-1

5-Phenyl-o-anisidine

Cat. No.: B1360227
CAS No.: 39811-17-1
M. Wt: 199.25 g/mol
InChI Key: DTYBRSLINXBXMP-UHFFFAOYSA-N
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Description

5-Phenyl-o-anisidine, also known as 2-Methoxy-5-phenylaniline, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol It is a derivative of aniline, where the phenyl group is substituted at the ortho position relative to the methoxy group

Biochemical Analysis

Biochemical Properties

5-Phenyl-o-anisidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of polyanilines, which are known to have various applications in biochemical and biomedical fields .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. Changes in gene expression have also been noted, which further elucidates its role in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in determining the compound’s impact .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-o-anisidine can be synthesized through several methods. One common method involves the reduction of a nitro compound. For example, 2-methoxy-5-nitrobiphenyl can be reduced using hydrogen gas in the presence of a palladium catalyst on carbon (Pd/C) to yield this compound . The reaction typically occurs under mild conditions, with the nitro group being selectively reduced to an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-o-anisidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro precursor to form the amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: this compound from the nitro precursor.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-Phenyl-o-anisidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-o-anisidine in its applications involves its ability to participate in various chemical reactions due to the presence of the amine and methoxy groups. These functional groups allow it to interact with different molecular targets and pathways. For example, in medicinal chemistry, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

    o-Anisidine: Similar structure but lacks the phenyl group.

    p-Anisidine: The methoxy group is at the para position relative to the amine group.

    2-Methoxyaniline: Similar structure but lacks the phenyl group.

Uniqueness

5-Phenyl-o-anisidine is unique due to the presence of both the methoxy and phenyl groups, which confer distinct electronic and steric properties. These properties make it a versatile compound in various chemical reactions and applications, distinguishing it from its simpler analogs .

Properties

IUPAC Name

2-methoxy-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYBRSLINXBXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192880
Record name 5-Phenyl-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39811-17-1
Record name 4-Methoxy[1,1′-biphenyl]-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39811-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-o-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-o-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-PHENYL-O-ANISIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLC6AV3B78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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